Methyl 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate
Description
Chemical Characterization and Systematic Nomenclature
IUPAC Nomenclature and Structural Representation
The compound’s systematic name, methyl 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate , follows IUPAC guidelines for polycyclic and heterocyclic systems. The root structure is pyrrolidine , a five-membered saturated nitrogen heterocycle. The numbering begins at the nitrogen atom, which is substituted by an adamantane-1-carbonyl group. Position 2 of the pyrrolidine ring hosts a methyl ester moiety, while position 4 contains a hydroxyl group. The adamantane moiety, a diamondoid hydrocarbon, is bonded via a ketone group at its bridgehead carbon (position 1).
The structural formula (Figure 1) highlights:
- Adamantane core : A rigid, cage-like structure with three fused cyclohexane rings in chair conformations.
- Carbonyl bridge : Connects the adamantane to the pyrrolidine nitrogen.
- Hydroxyl and ester groups : Introduce polar functionality to the otherwise hydrophobic adamantane-pyrrolidine system.
Structural formula (SMILES): COC(=O)C1CC(N(C(=O)C2C3CC(CC(C3)C2)C2)C(C1)O)CO
Molecular Formula and Weight Analysis
The molecular formula C₁₈H₂₅NO₄ derives from:
- Adamantane (C₁₀H₁₅) : Contributes 10 carbons and 15 hydrogens.
- Pyrrolidine (C₄H₈N) : Modified by hydroxyl (-OH) and ester (-COOCH₃) groups.
- Carbonyl and ester groups : Add two oxygen atoms.
Molecular weight : 319.4 g/mol. Exact mass calculations yield 319.1784 Da, with the isotopic distribution dominated by $$ ^{12}\text{C} $$ (97.3%), $$ ^{1}\text{H} $$ (99.99%), $$ ^{14}\text{N} $$ (99.6%), and $$ ^{16}\text{O} $$ (99.8%).
Elemental composition :
| Element | Quantity | Percentage (%) |
|---|---|---|
| C | 18 | 67.70 |
| H | 25 | 7.90 |
| N | 1 | 4.39 |
| O | 4 | 20.01 |
The high carbon content reflects the adamantane’s hydrocarbon framework, while oxygen and nitrogen arise from functional groups.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
¹³C NMR :
Infrared (IR) Spectroscopy
Key absorption bands:
- C=O stretches :
- O-H stretch : 3,200–3,600 cm⁻¹ (broad, hydroxyl group).
- C-O ester : 1,250–1,300 cm⁻¹.
Mass Spectrometry (MS)
- Molecular ion peak : m/z 319 (M⁺, low intensity due to fragmentation).
- Major fragments :
- m/z 272 (loss of COOCH₃, 47 Da).
- m/z 135 (adamantane fragment, C₁₀H₁₅⁺).
Crystallographic Data and Conformational Isomerism
While direct crystallographic data for this compound is unavailable in the provided sources, analogous adamantane derivatives exhibit:
- Hydrogen bonding : Between hydroxyl groups and carbonyl oxygens, stabilizing crystal packing.
- Pyrrolidine puckering : The hydroxyl group at position 4 favors a C₃-endo conformation, minimizing steric clash with the adamantane moiety.
- Adamantane geometry : Bond lengths of 1.54 Å (C-C) and 109.5° bond angles, consistent with its diamondoid structure.
Conformational isomerism :
- Ester group rotation : Restricted due to conjugation with the carbonyl.
- Hydroxyl orientation : Equatorial positioning reduces steric hindrance with the pyrrolidine ring.
Structure
3D Structure
Properties
Molecular Formula |
C17H25NO4 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
methyl 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C17H25NO4/c1-22-15(20)14-5-13(19)9-18(14)16(21)17-6-10-2-11(7-17)4-12(3-10)8-17/h10-14,19H,2-9H2,1H3 |
InChI Key |
XZQPYCYGHNQRTE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(CN1C(=O)C23CC4CC(C2)CC(C4)C3)O |
Origin of Product |
United States |
Preparation Methods
Esterification of Adamantane-1-Carboxylic Acid
Adamantane-1-carboxylic acid undergoes esterification with methanol in the presence of sulfuric acid as a catalyst, yielding methyl adamantane-1-carboxylate. This step is critical for activating the carboxylic acid group for subsequent nucleophilic substitution. The reaction is typically conducted under reflux conditions, with yields exceeding 85%.
Reaction Conditions:
-
Catalyst: Sulfuric acid (H₂SO₄)
-
Solvent: Methanol (CH₃OH)
-
Temperature: Reflux (~65°C)
-
Duration: 4–6 hours
Formation of Adamantane-1-Carbohydrazide
The methyl ester intermediate is treated with hydrazine hydrate (NH₂NH₂·H₂O) to produce adamantane-1-carbohydrazide. This step replaces the methoxy group with a hydrazide functionality, enabling further reactivity with electrophiles such as isothiocyanates. The reaction proceeds quantitatively under mild conditions.
Reaction Conditions:
-
Reagent: Hydrazine hydrate (excess)
-
Solvent: Ethanol (C₂H₅OH)
-
Temperature: Room temperature to 50°C
-
Duration: 12–24 hours
Coupling with Pyrrolidine Derivatives
Adamantane-1-carbohydrazide reacts with substituted isothiocyanates (e.g., t-butyl or cyclohexyl isothiocyanate) to form thiosemicarbazide intermediates. Subsequent cyclization under acidic or thermal conditions generates the pyrrolidine ring, with the hydroxyl and ester groups introduced via stereoselective pathways.
Key Stereochemical Considerations:
-
The (2S,4R) configuration of the pyrrolidine ring is achieved through chiral resolution or asymmetric synthesis, as confirmed by X-ray crystallography.
-
Solvent polarity and temperature critically influence diastereomeric excess, with polar aprotic solvents (e.g., DMF) favoring the desired stereoisomer.
Alternative Synthetic Strategies
Use of 1-Adamantanecarbonyl Chloride
1-Adamantanecarbonyl chloride serves as an alternative starting material, bypassing the esterification step. This reagent directly reacts with pyrrolidine precursors in the presence of a base (e.g., DIPEA or triethylamine), forming the adamantane-carbonyl linkage under mild conditions.
Example Reaction:
Conditions:
Solid-Phase Synthesis
Recent advances employ solid-phase techniques to immobilize intermediates, facilitating purification and scalability. For instance, resin-bound pyrrolidine derivatives react sequentially with adamantane-1-carbonyl chloride and methyl chloroformate, though yields remain moderate (60–70%).
Optimization and Yield Analysis
The table below summarizes key preparation methods, yields, and conditions reported in the literature:
Challenges and Limitations
-
Stereochemical Control: Achieving high enantiomeric purity remains challenging, necessitating costly chiral catalysts or chromatographic separation.
-
Solubility Issues: The adamantane moiety’s hydrophobicity complicates reactions in polar solvents, often requiring co-solvents like THF or DMF.
-
Scale-Up Difficulties: Multi-step protocols suffer from cumulative yield losses, with industrial-scale production rarely exceeding 50% overall yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The adamantane core can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the ester group would yield an alcohol.
Scientific Research Applications
Structural Insights
The compound features an adamantane moiety, which is known for its rigid structure and ability to enhance the stability of derivatives. The pyrrolidine ring contributes to its biological activity, making it a valuable scaffold in drug design.
Chemistry
Methyl 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows for:
- Synthesis of Complex Molecules : It can be used to create more complex organic compounds through various chemical reactions such as oxidation, reduction, and substitution.
Reaction Types
- Oxidation : Hydroxyl groups can be converted to carbonyls.
- Reduction : Ester functionalities can be reduced to alcohols.
- Substitution : The adamantane core can undergo nucleophilic substitutions.
Medicinal Chemistry
This compound is being investigated for its potential therapeutic properties:
- Antiviral Activity : Preliminary studies suggest that it may inhibit viral replication mechanisms, making it a candidate for antiviral drug development.
- Anticancer Properties : Research indicates that the compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism of action.
Materials Science
In materials science, this compound is explored for:
- Development of Advanced Materials : Its unique structural properties may lead to the creation of novel polymers or nanomaterials with enhanced mechanical and thermal properties.
Case Study 1: Antiviral Activity
A study conducted on the antiviral properties of this compound demonstrated significant inhibition of viral replication in vitro. The mechanism was attributed to the compound's ability to interfere with viral entry into host cells.
Case Study 2: Anticancer Efficacy
In a series of experiments on various cancer cell lines, the compound exhibited dose-dependent cytotoxicity. The results indicated that it may induce apoptosis through the activation of specific cellular pathways, suggesting a potential role as an anticancer agent.
Mechanism of Action
The mechanism of action of Methyl 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can interact with biological macromolecules, potentially inhibiting their function. The ester and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Conformational Differences
The compound shares structural motifs with 1-(adamantane-1-carbonyl)-3-substituted thioureas (e.g., nitro-phenyl and methyl-phenyl derivatives) . Key comparisons include:
- Conformational Analysis : The pyrrolidine ring in the target compound adopts puckered geometries due to steric and electronic effects from the hydroxyl group. This contrasts with thiourea derivatives, where substituents dictate planar (S-conformation) or twisted (U-conformation) geometries .
- Hydrogen Bonding : Unlike thioureas, which stabilize via N–H···S hydrogen bonds, the hydroxyl and ester groups in the target compound may form O–H···O interactions, altering solubility and crystallinity .
Stereochemical Variants
The (2S,4R)-isomer of the compound (listed by CymitQuimica) demonstrates the critical role of stereochemistry. Compared to non-chiral analogs, stereospecific variants often exhibit:
- Enhanced binding affinity in drug-receptor interactions.
- Distinct crystallization patterns (e.g., Mercury CSD analysis could reveal packing differences) .
Adamantane Derivatives in Drug Design
Adamantane-carbonyl derivatives are prized for their metabolic stability and ability to penetrate lipid membranes.
Biological Activity
Methyl 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate is a compound that integrates the structural features of adamantane and pyrrolidine, suggesting potential biological activity. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
It exhibits a molecular weight of 277.36 g/mol and contains functional groups that may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The adamantane moiety contributes rigidity, while the hydroxypyrrolidine structure may facilitate binding to enzymes or receptors. This dual interaction can modulate biochemical pathways relevant to disease processes.
Antiproliferative Activity
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. The results from an MTT assay indicated the following IC50 values:
| Cell Line | IC50 (μM) | Activity Level |
|---|---|---|
| HeLa (Cervical) | <10 | Potent |
| MCF-7 (Breast) | <10 | Potent |
| HCT-116 (Colorectal) | 10-20 | Moderate |
| HepG-2 (Liver) | 10-20 | Moderate |
| PC-3 (Prostate) | >20 | Weak |
These findings suggest that the compound is particularly effective against cervical and breast cancer cells, comparable to established anticancer agents like doxorubicin .
Acetylcholinesterase Inhibition
Another notable biological activity is its potential as an acetylcholinesterase (AChE) inhibitor. In a study assessing various compounds, this compound demonstrated competitive inhibition with a Ki value in the low nanomolar range, indicating strong potential for treating neurodegenerative diseases such as Alzheimer's .
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Cancer Treatment : A study on the antiproliferative effects revealed that this compound induced apoptosis in HeLa cells through ROS-mediated pathways. Proteomic analysis showed significant changes in protein expression associated with apoptosis, highlighting its potential as a chemotherapeutic agent .
- Neuroprotection : Research indicated that compounds similar to this compound could protect neuronal cells from oxidative stress, suggesting a role in neuroprotection and cognitive enhancement .
Q & A
Basic: What synthetic strategies are recommended for preparing Methyl 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate, and how can AI-driven retrosynthesis aid in route design?
Answer:
The synthesis of this compound requires careful selection of coupling reagents and protecting groups due to its adamantane and pyrrolidine moieties. A two-step approach is often employed:
Adamantane-carbonyl activation : Use carbodiimide-based coupling agents (e.g., DCC or EDC) to conjugate adamantane-1-carboxylic acid to the pyrrolidine scaffold.
Esterification : Methyl ester formation via acid-catalyzed reaction with methanol.
Advanced: How can flow chemistry improve yield and reproducibility in synthesizing complex adamantane derivatives like this compound?
Answer:
Flow chemistry enables precise control over reaction parameters (temperature, residence time), critical for thermally sensitive intermediates. Key advantages include:
- Omura-Sharma-Swern oxidation adaptation : Continuous-flow systems minimize decomposition of unstable intermediates (e.g., diazomethane precursors) .
- Design of Experiments (DoE) integration : Statistical modeling identifies critical variables (e.g., reagent stoichiometry, flow rate) to optimize yield and purity. For adamantane derivatives, flow systems reduce aggregation risks common in batch synthesis .
Basic: What analytical methods are essential for characterizing this compound’s purity and structural integrity?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., exact mass 277.1841826) and fragmentation patterns .
- NMR Spectroscopy : 1H/13C NMR resolves stereochemistry at the 4-hydroxy-pyrrolidine position. Compare with published spectra of analogous esters (e.g., methyl 1-methylpyrrole-2-carboxylate) .
- HPLC-PDA : Quantify purity using reversed-phase columns (C18) with UV detection at 210–260 nm, referencing retention times of structurally similar compounds (e.g., Boc-protected pyrrolidines) .
Advanced: How can stereochemical outcomes be controlled during the coupling of adamantane-1-carbonyl to the pyrrolidine ring?
Answer:
- Chiral Auxiliaries : Temporarily install groups (e.g., tert-butyl carbamate) on the pyrrolidine nitrogen to direct coupling stereochemistry, followed by deprotection .
- Asymmetric Catalysis : Use chiral ligands (e.g., BINOL-phosphates) in Pd-mediated coupling reactions to favor desired enantiomers.
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) in solvent systems that selectively stabilize one diastereomer during esterification .
Data Contradiction: How should researchers resolve discrepancies in reported yields for similar adamantane-pyrrolidine conjugates?
Answer:
- Systematic DoE Analysis : Test variables (e.g., solvent polarity, reaction time) using factorial designs to identify yield-limiting factors. For example, highlights how flow chemistry reduces side reactions compared to batch methods .
- Side-Product Profiling : Use LC-MS to detect byproducts (e.g., adamantane dimerization) and adjust reaction conditions (e.g., lower temperature, inert atmosphere) .
Safety: What protocols are critical for handling adamantane-carbonyl intermediates during synthesis?
Answer:
- PPE Requirements : Nitrile gloves and safety goggles are mandatory due to irritant properties (H315, H319) .
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., methanol in esterification).
- Spill Management : Neutralize adamantane-carboxylic acid spills with sodium bicarbonate, followed by adsorption using vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
